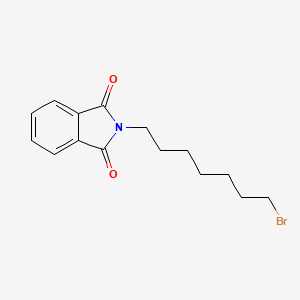

2-(7-Bromoheptyl)isoindoline-1,3-dione

Description

BenchChem offers high-quality 2-(7-Bromoheptyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Bromoheptyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52824-42-7 |

|---|---|

Molecular Formula |

C15H18BrNO2 |

Molecular Weight |

324.21 g/mol |

IUPAC Name |

2-(7-bromoheptyl)isoindole-1,3-dione |

InChI |

InChI=1S/C15H18BrNO2/c16-10-6-2-1-3-7-11-17-14(18)12-8-4-5-9-13(12)15(17)19/h4-5,8-9H,1-3,6-7,10-11H2 |

InChI Key |

ARGIXEIFTPBJRC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCBr |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

Optimized Synthesis Protocol: 2-(7-Bromoheptyl)isoindoline-1,3-dione

Executive Summary

Target Compound: 2-(7-Bromoheptyl)isoindoline-1,3-dione (CAS: 52824-42-7) Primary Application: Heterobifunctional linker synthesis for PROTACs and medicinal chemistry. Critical Challenge: Preventing the formation of the bis-phthalimide byproduct (1,7-diphthalimidoheptane), which is thermodynamically favored if stoichiometry is uncontrolled.

This guide details a high-fidelity synthesis protocol designed to maximize the yield of the mono-substituted alkyl bromide while suppressing bis-alkylation. The method utilizes a modified Gabriel synthesis with controlled stoichiometry and a specific purification strategy to ensure >98% purity, suitable for downstream nucleophilic substitutions.

Strategic Analysis & Retrosynthesis

The synthesis relies on the Gabriel Amine Synthesis paradigm. The core transformation is an

Key Reaction Parameters:

-

Nucleophile: Potassium Phthalimide (soft, bulky nucleophile).

-

Electrophile: 1,7-Dibromoheptane (primary alkyl halide).

-

Solvent: N,N-Dimethylformamide (DMF) is preferred for its high dielectric constant, facilitating the dissolution of the potassium salt and enhancing the nucleophilicity of the phthalimide anion.

-

Stoichiometry Control: A 3-to-4-fold molar excess of 1,7-dibromoheptane is strictly required. This statistical bias ensures that the phthalimide anion is far more likely to encounter a dibromide molecule than a mono-substituted product, thereby preventing the second substitution.

Reaction Scheme

The reaction proceeds as follows:

Detailed Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| Potassium Phthalimide | 185.22 | 1.0 | Nucleophile source |

| 1,7-Dibromoheptane | 257.99 | 3.0 - 4.0 | Electrophile (Excess) |

| DMF (Anhydrous) | 73.09 | Solvent | Polar aprotic medium |

| Ethyl Acetate / Hexanes | - | - | Extraction / Column Solvents |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Apparatus: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen or argon to maintain an inert atmosphere.

-

Solvation: Dissolve 1,7-dibromoheptane (3.0–4.0 equiv) in anhydrous DMF (approx. 5 mL per gram of phthalimide).

-

Note: The large excess of dibromide is the critical control point for purity.

-

-

Addition: Add Potassium Phthalimide (1.0 equiv) to the stirring solution. The salt may not dissolve completely at room temperature; this is normal.

Step 2: Reaction Execution

-

Heating: Heat the mixture to 60–90°C .

-

Optimization: A temperature of 60°C is often sufficient and reduces the rate of side reactions. If reaction progress is slow (monitored by TLC), increase to 90°C.

-

-

Monitoring: Stir for 12–18 hours .

-

TLC Monitoring: Use 20% EtOAc in Hexanes. The starting dibromide will be non-polar (near solvent front). The product (mono-bromide) will appear in the middle (

). The bis-byproduct will be more polar (lower

-

Step 3: Workup

-

Filtration: Cool the mixture to room temperature. Filter off the precipitated Potassium Bromide (KBr) solids.

-

Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the DMF.

-

Caution: DMF has a high boiling point. Use a high-vacuum pump if available, or co-evaporate with toluene to facilitate removal.

-

-

Extraction:

-

Dissolve the oily residue in Ethyl Acetate .

-

Wash the organic layer with Water (3x) to remove residual DMF and unreacted potassium phthalimide.

-

Wash with Brine (1x) .

-

Dry over anhydrous

or

-

Step 4: Purification (Crucial)

The crude oil contains the desired product, significant excess 1,7-dibromoheptane, and trace bis-phthalimide.

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient elution starting with 100% Hexanes (to elute excess 1,7-dibromoheptane) followed by 5%

15% Ethyl Acetate in Hexanes .

-

-

Fraction Collection:

-

Fraction A: 1,7-Dibromoheptane (Recoverable).

-

Fraction B: 2-(7-Bromoheptyl)isoindoline-1,3-dione (Target) .

-

Fraction C: Bis-phthalimide (Discard).

-

Workflow Visualization

Caption: Operational workflow for the synthesis and purification of the target linker.

Mechanistic Logic

The reaction follows a classical

-

Activation: The polar solvent (DMF) solvates the potassium cation, leaving the phthalimide anion "naked" and highly nucleophilic.

-

Attack: The nitrogen lone pair attacks the

-carbon of the 1,7-dibromoheptane. -

Displacement: Bromide is expelled as the leaving group.

-

Selectivity: The statistical excess of dibromide ensures that the mono-substituted product is statistically less likely to undergo a second attack than the abundant unreacted dibromide.

Caption: Kinetic pathway showing suppression of the bis-alkylation side product via stoichiometry.

Characterization & Validation

Upon isolation, the product should be a low-melting white solid or viscous colorless oil .

NMR Spectroscopy Data (Expected)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 7.82 – 7.86 | Multiplet | 2H | Phthalimide Ar-H (AA'BB') | |

| 7.69 – 7.73 | Multiplet | 2H | Phthalimide Ar-H (AA'BB') | |

| 3.68 | Triplet ( | 2H | N-CH | |

| 3.40 | Triplet ( | 2H | -CH | |

| 1.80 – 1.90 | Multiplet | 2H | -N-CH | |

| 1.65 – 1.75 | Multiplet | 2H | -CH | |

| 1.30 – 1.50 | Multiplet | 6H | Internal methylenes |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis. | Ensure reagents are dry; increase time or temp (max 90°C). |

| Bis-Product Formation | Insufficient dibromide excess. | Increase 1,7-dibromoheptane to 4.0 or 5.0 equivalents. |

| Oily/Gummy Product | Residual DMF or solvent. | Dry under high vacuum for >4 hours; DMF is difficult to remove. |

| Starting Material in NMR | Inefficient column separation. | Use a shallower gradient (e.g., 0% to 5% EtOAc) to fully elute dibromide first. |

Safety Considerations

-

1,7-Dibromoheptane: Alkylating agent. Potentially mutagenic. Handle in a fume hood with gloves.

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves if possible, or double-glove with nitrile.

-

Waste: Segregate halogenated waste (fractions containing dibromide) from non-halogenated waste.

References

-

Gabriel Synthesis Mechanism & Scope

-

Analogous Synthesis (Hexyl/Octyl Derivatives)

- Title: Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Source: ACG Public

-

URL:[Link]

-

Phthalimide Alkylation Optimization

Sources

Technical Guide: Solubility Profile & Handling of 2-(7-Bromoheptyl)isoindoline-1,3-dione

[1][2]

CAS Number: 52824-42-7 Synonyms: N-(7-Bromoheptyl)phthalimide; 1-Phthalimido-7-bromoheptane Molecular Formula: C₁₅H₁₈BrNO₂ Molecular Weight: 324.21 g/mol [1][2][3]

Executive Summary

2-(7-Bromoheptyl)isoindoline-1,3-dione is a critical bifunctional intermediate used primarily in the synthesis of heterobifunctional crosslinkers, PROTAC® linkers, and amine-functionalized ligands via the Gabriel synthesis.[1][2][3] Its structure comprises a lipophilic heptyl bromide chain anchored to a polar phthalimide protective group.[1][3][4]

Understanding its solubility profile is paramount for two distinct process stages: Synthesis (maintaining homogeneity during nucleophilic substitution) and Purification (selectively precipitating the product while removing impurities like unreacted dibromoheptane or potassium phthalimide).[3][4] This guide provides a definitive solubility matrix and experimental protocols for handling this compound with high recovery yields.[2][3][4]

Physicochemical Solubility Profile

The solubility of N-(7-bromoheptyl)phthalimide is governed by the competition between its non-polar alkyl tether and the polar, planar imide headgroup.[1][3][4]

-

Crystalline Nature:

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Dipolar Aprotic | DMF, DMSO, DMAc | High | Reaction Medium. Excellent for nucleophilic substitution reactions (e.g., reaction with amines or thiols).[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction/Work-up. Ideal for solubilizing the product during aqueous wash steps.[2][3][4] |

| Aromatic | Toluene, Benzene | High (Warm) | Reaction/Purification. Good for azeotropic drying or hot filtration.[2][3][4] |

| Esters | Ethyl Acetate | Moderate | Chromatography. Standard mobile phase component (often mixed with Hexanes).[3][4] |

| Alcohols | Ethanol, Methanol, IPA | Temp.[2][3][4] Dependent | Recrystallization. Soluble at reflux; poor solubility at 0°C. Ideal for purification.[1][3][4] |

| Alkanes | Hexanes, Heptane, Ligroin | Low | Precipitation. Used to crash out the product from concentrated organic layers or wash away non-polar impurities.[2][3][4] |

| Aqueous | Water, Brine | Insoluble | Washing. Removes inorganic salts (KBr) and polar byproducts.[2][3][4] |

Critical Process Workflows

Solubility Decision Tree

The following logic flow dictates solvent selection based on the operational goal.

Figure 1: Decision logic for solvent selection during synthesis and purification of N-alkyl phthalimides.[1][2][3][4]

Protocol: Recrystallization for High Purity

The most common challenge with 2-(7-Bromoheptyl)isoindoline-1,3-dione is "oiling out" (separating as a liquid rather than crystals) during cooling.[1][2][3][4] This protocol minimizes that risk.[1][3][4]

Principle: Exploiting the steep solubility curve in lower alcohols (Ethanol/MeOH).

Materials:

Step-by-Step Methodology:

-

Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add Ethanol (approx. 5–7 mL per gram of solid).[3][4]

-

Heating: Heat the mixture to reflux (approx. 78°C). The solid should dissolve completely.[3][4] If not, add small aliquots of Ethanol until clear.[3][4][5]

-

Note: If the solution is colored, add activated carbon, reflux for 5 mins, and filter hot through Celite.

-

-

Controlled Cooling (Critical): Remove from heat. Allow the flask to cool to room temperature slowly (do not place directly in ice).

-

Seeding: If an oil forms, re-heat until clear, then add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod at ~40°C.[2][3][4]

-

Crystallization: Once solid crystals appear at room temperature, move the flask to an ice bath (0–4°C) for 1 hour to maximize yield.

-

Isolation: Filter the white needles via vacuum filtration. Wash the cake with cold Ethanol (-20°C).

-

Drying: Dry under vacuum at 40°C. (Avoid high heat as the melting point is relatively low).[1][3][4]

Protocol: Synthesis & Extraction (Solvent Rationale)

When synthesizing this compound from Potassium Phthalimide and 1,7-Dibromoheptane:

-

Work-up Solvent (DCM/Water):

Troubleshooting Common Solubility Issues

| Symptom | Probable Cause | Corrective Action |

| Oiling out during recrystallization | Solution is too concentrated or cooled too fast.[1][2][3][4] | Re-heat to reflux.[3][4] Add 10-20% more Ethanol.[1][3][4] Allow to cool to RT with stirring before icing. |

| Product stays in mother liquor | Solvent is too non-polar (if using Hexane) or too much solvent used.[3][4] | Evaporate 50% of solvent.[3][4] Add water dropwise (if using Ethanol) to reach the "cloud point," then cool.[3][4] |

| Insoluble white solid in reaction | Formation of Potassium Bromide (KBr) byproduct.[3][4] | This is normal. KBr is insoluble in DMF/Acetone.[3][4] Filter it off or wash it away during the aqueous work-up.[1][3][4] |

References

-

Compound Data & CAS Verification

-

Synthetic Methodology (Gabriel Synthesis)

-

Solubility & Recrystallization of N-Alkyl Phthalimides

-

Physical Properties of Homologues

Sources

- 1. 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)- [webbook.nist.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 4. Phthalimide - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: 2-(7-Bromoheptyl)isoindoline-1,3-dione

A Strategic Linker for PROTACs and Medicinal Chemistry

Executive Summary

2-(7-Bromoheptyl)isoindoline-1,3-dione (CAS: 52824-42-7), also known as N-(7-Bromoheptyl)phthalimide, is a bifunctional building block essential to modern medicinal chemistry. It serves as a critical intermediate in "Linkerology"—the science of designing spacers for heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).

This compound offers a masked primary amine (protected as a phthalimide) and a reactive alkyl bromide electrophile separated by a hydrophobic seven-carbon chain. This specific chain length (C7) is often pivotal in optimizing the physicochemical properties (LogP, solubility) and spatial orientation of drug conjugates, distinguishing it from the more common ethyl or butyl analogs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 2-(7-Bromoheptyl)isoindole-1,3-dione |

| Common Name | N-(7-Bromoheptyl)phthalimide |

| CAS Number | 52824-42-7 |

| Molecular Formula | C₁₅H₁₈BrNO₂ |

| Molecular Weight | 324.21 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | Approx. 75–85 °C (Consistent with homologous series) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |

| Stability | Stable under normal conditions; light-sensitive (alkyl bromide) |

Mechanistic Synthesis

The synthesis of 2-(7-Bromoheptyl)isoindoline-1,3-dione follows a modified Gabriel Synthesis . The core logic involves the nucleophilic substitution (

Reaction Logic

To ensure high yields and prevent the formation of the unwanted dimer (N,N'-heptane-1,7-diphthalimide), the reaction kinetics must be controlled.

-

Stoichiometry: A large excess (3–5 equivalents) of 1,7-dibromoheptane is used. This statistical bias ensures the phthalimide anion is far more likely to encounter a fresh dibromide molecule than a mono-substituted product.

-

Solvent Effects: Polar aprotic solvents (DMF or Acetone) are required to solvate the potassium cation, leaving the phthalimide anion "naked" and highly reactive.

Synthesis Pathway Visualization

Figure 1: Reaction pathway for the synthesis of N-(7-Bromoheptyl)phthalimide via statistical SN2 substitution.

Experimental Protocol

Objective: Synthesis of 2-(7-Bromoheptyl)isoindoline-1,3-dione on a 10 mmol scale.

Reagents[10]

-

Potassium Phthalimide: 1.85 g (10 mmol)

-

1,7-Dibromoheptane: 7.74 g (30 mmol, 3.0 eq)

-

DMF (Anhydrous): 20 mL

-

Ethanol (for recrystallization)

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Maintain an inert atmosphere (

or -

Dissolution: Add 1,7-dibromoheptane (30 mmol) and anhydrous DMF (20 mL) to the flask. Stir until homogenous.

-

Addition: Add Potassium Phthalimide (10 mmol) in a single portion.

-

Note: The salt may not fully dissolve immediately; this is normal.

-

-

Reaction: Heat the mixture to 70–80 °C for 12–16 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting phthalimide spot should disappear.

-

-

Workup:

-

Cool to room temperature.[2]

-

Pour the reaction mixture into 100 mL of ice-cold water. The product and excess dibromide will separate as an oil or precipitate.

-

Extract with Dichloromethane (DCM) (

mL). -

Wash the combined organic layers with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Removal of Excess Dibromide: The residue contains the product and excess 1,7-dibromoheptane. Distillation under high vacuum can remove the dibromide (b.p. ~110°C at 0.5 mmHg).

-

Recrystallization: The remaining solid residue is recrystallized from hot Ethanol.

-

Alternative (Column Chromatography): If distillation is not feasible, purify via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes). The dibromide elutes first (non-polar), followed by the product.

-

Applications in Drug Discovery[12]

The primary utility of this compound lies in its ability to serve as a heterobifunctional linker .

PROTAC Linkerology

In PROTAC design, the linker length and composition determine the stability of the ternary complex (Target Protein—PROTAC—E3 Ligase).

-

Hydrophobicity: The C7 alkyl chain adds lipophilicity, which can improve cell permeability compared to PEG-based linkers.

-

Spatial Geometry: Seven carbons provide a specific distance (~9–10 Å) that may be optimal for targets where shorter (C2-C4) or longer (C10+) chains cause steric clashes.

Deprotection & Conjugation Workflow

The phthalimide group is a "masked" amine. It is stable to acidic and mild basic conditions but can be cleaved specifically when required.

Figure 2: Typical workflow for utilizing the linker in PROTAC synthesis.

Characterization Data (Expected)

For verification of the synthesized product, the following NMR signals are diagnostic:

-

NMR (400 MHz,

- 7.84 (dd, 2H, Ar-H) – Phthalimide aromatic

- 7.70 (dd, 2H, Ar-H) – Phthalimide aromatic

-

3.68 (t,

-

3.40 (t,

-

1.85 (m, 2H) –

-

1.67 (m, 2H) –

- 1.30–1.45 (m, 6H) – Internal methylene protons

Safety & Stability

-

Hazards: As an alkyl bromide, this compound is a potential alkylating agent and should be treated as a mutagen. Wear nitrile gloves and work in a fume hood.

-

Storage: Store in a cool, dry place. While relatively stable, long-term exposure to light may cause gradual degradation of the C-Br bond (browning).

-

Reactivity: Avoid contact with strong bases (which may hydrolyze the imide ring prematurely) or strong nucleophiles unless a reaction is intended.

References

-

Synthesis of N-(bromoalkyl)

-

Gabriel Synthesis Mechanism

-

PROTAC Linker Design

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther, 1, 273-312.

-

Physical Properties of Homologs

- PubChem Compound Summary for N-(6-Bromohexyl)phthalimide (C6 Analog).

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. byjus.com [byjus.com]

- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips [vedantu.com]

starting materials for synthesizing 2-(7-Bromoheptyl)isoindoline-1,3-dione

Executive Summary & Application Context

2-(7-Bromoheptyl)isoindoline-1,3-dione (often referred to as

Its structure contains two distinct reactive termini:

-

The Phthalimide Group: A "masked" primary amine. It is stable under many conditions but can be cleanly deprotected (hydrazinolysis) to reveal a reactive amine for conjugation to E3 ligase ligands (e.g., Thalidomide derivatives).

-

The Alkyl Bromide: An electrophilic handle ready for

displacement by a target protein ligand.

This guide details a robust, scalable synthesis protocol designed to maximize the yield of the mono-substituted product while suppressing the statistically probable formation of the bis-phthalimide impurity.

Retrosynthetic Analysis & Strategy

The synthesis relies on the Gabriel Synthesis paradigm.[1][2][3][4] The core challenge in synthesizing

-

Nucleophile: Potassium Phthalimide (Phth-K).[4]

-

Electrophile: 1,7-Dibromoheptane.

The Strategic Dilemma: Because 1,7-dibromoheptane has two identical electrophilic sites, a 1:1 stoichiometric reaction will inevitably lead to a significant quantity of the unwanted dimer: 1,7-bis(phthalimido)heptane .

The Solution: We employ a High-Dilution / High-Excess Strategy . By using a large molar excess of the dibromide (3.0 – 5.0 equivalents), we statistically force the potassium phthalimide to encounter unreacted dibromide rather than the mono-substituted product.

Figure 1: Retrosynthetic logic highlighting the suppression of the bis-impurity.

Critical Starting Materials

To ensure protocol reproducibility, the quality of starting materials is paramount.

A. 1,7-Dibromoheptane (CAS: 4549-31-9)[5]

-

Role: The electrophilic linker.

-

Purity Requirement: >97%.

-

Critical Impurity Check: Ensure the material is free of isomeric impurities (e.g., 1,6-dibromoheptane). Isomeric byproducts are nearly impossible to separate by flash chromatography later.

-

Handling: This is a dense liquid (

). Weighing by mass is more accurate than volumetric transfer due to viscosity.

B. Potassium Phthalimide (CAS: 1074-82-4)[5]

-

Role: The nitrogen source.

-

Form: Fine crystalline powder.

-

Why Salt vs. Neutral? While one can generate the salt in situ using phthalimide and

, using pre-formed commercial Potassium Phthalimide is cleaner. It eliminates the variable of base solubility and water generation, ensuring a strictly anhydrous

C. Solvent: N,N-Dimethylformamide (DMF)

-

Grade: Anhydrous.

-

Role: Polar aprotic solvent.[1] It solvates the cation (

), leaving the phthalimide anion "naked" and highly reactive.

Experimental Protocol (Self-Validating System)

Scale: 10 mmol (based on Potassium Phthalimide).

Step 1: Reaction Setup

-

Vessel: Oven-dried 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Charge Electrophile: Add 1,7-Dibromoheptane (10.3 g, 40 mmol, 4.0 equiv ) to the flask.

-

Note: The 4-fold excess is the "Self-Validating" control to prevent dimerization.

-

-

Solvent: Add DMF (30 mL).

-

Temperature: Heat the mixture to 60°C to ensure the dibromide is fully dissolved and mobile.

Step 2: Addition of Nucleophile

-

Addition: Add Potassium Phthalimide (1.85 g, 10 mmol, 1.0 equiv ) in four portions over 1 hour.

-

Causality: Portion-wise addition keeps the instantaneous concentration of the nucleophile low, further suppressing the bis-substitution side reaction.

-

-

Reaction: Heat the mixture to 90°C and stir for 4–6 hours.

Step 3: In-Process Control (IPC) - The Trust Check

Do not proceed to workup until validated by TLC.

-

Mobile Phase: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm).

-

Expected Spots:

-

: Excess 1,7-Dibromoheptane (visible if stained with

- : Product (Mono-bromide).

- : Bis-phthalimide impurity (trace).

-

Baseline: Unreacted Potassium Phthalimide.

-

: Excess 1,7-Dibromoheptane (visible if stained with

Step 4: Workup & Purification

The challenge here is removing the 3 equivalents of unreacted dibromide.

-

Quench: Cool reaction to Room Temperature (RT) and pour into Ice Water (150 mL).

-

Observation: The product and excess dibromide will precipitate/oil out. Potassium bromide (KBr) and DMF remain in the aqueous phase.

-

-

Extraction: Extract with Ethyl Acetate (

). -

Wash: Wash combined organics with Water (

) and Brine ( -

Separation of Excess Dibromide (Critical Step):

-

Method A (Distillation): If available, Kugelrohr distillation (

at high vacuum) will distill off the excess 1,7-dibromoheptane, leaving the crude product as a solid residue. -

Method B (Precipitation): Triturate the oily residue with cold Hexanes or Petroleum Ether . The desired phthalimide product is poorly soluble in cold hexanes and will solidify/precipitate, while the dibromide remains in solution. Filter the solid.[2][3][5][6][7]

-

-

Final Purification: Recrystallize from Ethanol (

).[6]-

Dissolve crude solid in minimum boiling EtOH.

-

Cool slowly to RT, then

. -

Filter white crystalline needles.

-

Data Summary & Characterization

| Parameter | Specification / Result |

| Appearance | White to off-white crystalline solid |

| Yield | 65% – 75% (Typical) |

| Melting Point | 55–58 °C (Approximate for |

| 1H NMR (CDCl3) | |

| Key IR Peaks | 1710, 1770 |

Process Flow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Safety

Safety Profile

-

1,7-Dibromoheptane: Alkylating agent. Potential mutagen. Use gloves and work in a fume hood.

-

DMF: Hepatotoxic and teratogenic. Avoid skin contact.

Common Failure Modes

-

Low Yield / Sticky Solid: usually indicates incomplete removal of the excess dibromide. Solution: Perform a more rigorous wash of the crude solid with cold hexanes.

-

High Melting Point (>100°C): Indicates formation of the bis-phthalimide dimer. Solution: You likely did not use enough dibromide excess, or the addition of phthalimide was too fast. Recrystallization from Ethanol usually separates the dimer (which is much less soluble) from the mono-product. Filter off the insoluble dimer while the ethanol is hot.

References

-

Primary Protocol Grounding (Patent)

-

Title: Method for preparing N-(omega-bromoalkyl)phthalimides.[8]

- Source: WO2003027071A1 (Google P

- Relevance: Establishes the 3-8 equivalent excess rule for linear dibromoalkanes.

- URL

-

-

Gabriel Synthesis Mechanism & Optimization

-

Application in PROTACs (Context)

- Title: Design and Synthesis of PROTACs.

- Source: Journal of Medicinal Chemistry (General Reference for Linker Chemistry).

-

URL:[Link]

Sources

- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips [vedantu.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. WO2003027071A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]

Methodological & Application

2-(7-Bromoheptyl)isoindoline-1,3-dione: A Versatile Alkylating Agent for Advanced Organic Synthesis

Introduction

2-(7-Bromoheptyl)isoindoline-1,3-dione is a key bifunctional reagent in modern organic synthesis, providing a strategic tool for the introduction of a seven-carbon linker with a masked primary amine. The inherent reactivity of the terminal bromine atom, coupled with the stability of the phthalimide group, makes this compound an invaluable building block for a wide range of applications, from the synthesis of complex natural products to the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic principles, diverse applications, and standardized protocols for the effective utilization of 2-(7-bromoheptyl)isoindoline-1,3-dione as an alkylating agent.

The isoindoline-1,3-dione moiety, commonly known as phthalimide, serves as an excellent protecting group for primary amines.[4] This protection strategy, famously employed in the Gabriel synthesis, prevents over-alkylation, a common side reaction when using ammonia or primary amines directly.[5][6] The seven-carbon alkyl chain offers a flexible spacer, crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Mechanism of Action: The Gabriel Synthesis

The primary utility of 2-(7-bromoheptyl)isoindoline-1,3-dione as an alkylating agent is rooted in the principles of the Gabriel synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[6][7] The phthalimide anion, generated by deprotonation of phthalimide or by using its potassium salt, acts as a surrogate for the ammonia anion (NH₂⁻).[6]

The reaction with an alkyl halide, in this case, the inherent bromoheptyl chain of the reagent, leads to the formation of an N-alkylated phthalimide. Subsequent deprotection, typically through hydrazinolysis (the Ing-Manske procedure), acidic or basic hydrolysis, or milder reductive methods, releases the desired primary amine.[4][8][9]

Caption: Mechanism of Gabriel synthesis using 2-(7-bromoheptyl)isoindoline-1,3-dione.

Applications in Organic Synthesis

The versatility of 2-(7-bromoheptyl)isoindoline-1,3-dione has led to its application in the synthesis of a diverse array of molecules with significant biological and therapeutic relevance.

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[1][10] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[11] 2-(7-Bromoheptyl)isoindoline-1,3-dione is an ideal starting material for constructing PROTAC linkers, as the phthalimide group can act as a ligand for the Cereblon (CRBN) E3 ligase.[2] The terminal bromide allows for facile coupling with various nucleophiles to introduce the target-binding moiety.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are important targets in cancer therapy. The long alkyl chain of 2-(7-bromoheptyl)isoindoline-1,3-dione can be incorporated into the linker region of HDAC inhibitors, which often consist of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.

Preparation of Novel Bioconjugates and Pharmaceutical Intermediates

The ability to introduce a primary amine after a seven-carbon spacer makes this reagent useful for synthesizing various pharmaceutical intermediates and for bioconjugation applications where precise spacing is required. The isoindoline-1,3-dione structure itself is found in a number of natural and pharmaceutical compounds.[12][13]

| Application | Target Molecule Class | Role of 2-(7-Bromoheptyl)isoindoline-1,3-dione |

| Targeted Protein Degradation | PROTACs | Provides the CRBN E3 ligase ligand and a flexible linker.[2] |

| Epigenetics | HDAC Inhibitors | Forms the linker region connecting the cap and zinc-binding groups. |

| Drug Discovery | Pharmaceutical Intermediates | Introduces a primary amine with a defined seven-carbon spacer. |

| Medicinal Chemistry | Bioconjugates | Enables covalent attachment to biomolecules after deprotection. |

Experimental Protocols

Safety Precautions: Always handle 2-(7-bromoheptyl)isoindoline-1,3-dione and all other chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16]

Protocol 1: Gabriel Synthesis of a Primary Amine

This protocol describes a general procedure for the alkylation of a nucleophile with 2-(7-bromoheptyl)isoindoline-1,3-dione, followed by deprotection to yield the primary amine.

Materials:

-

2-(7-Bromoheptyl)isoindoline-1,3-dione

-

Nucleophile (e.g., sodium azide, potassium cyanide, sodium salt of a phenol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

Part A: Alkylation

-

To a stirred solution of the nucleophile (1.2 equivalents) in anhydrous DMF, add 2-(7-bromoheptyl)isoindoline-1,3-dione (1.0 equivalent).

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate or DCM (3 x volume).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Part B: Deprotection (Hydrazinolysis)

-

Dissolve the N-alkylated phthalimide from Part A (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.[9]

-

Reflux the mixture with stirring. A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC.[4]

-

After completion, cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.[4]

-

Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

-

Make the filtrate basic (pH > 10) with a saturated sodium bicarbonate solution or other suitable base.

-

Extract the primary amine with DCM (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to yield the primary amine. Further purification can be performed by distillation or chromatography if necessary.

Caption: General experimental workflow for alkylation and deprotection.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in alkylation step | - Incomplete reaction- Side reactions (e.g., elimination) | - Increase reaction temperature or time.- Ensure anhydrous conditions.- Use a less hindered nucleophile if possible.[5] |

| Incomplete deprotection | - Insufficient hydrazine hydrate- Short reaction time | - Increase the equivalents of hydrazine hydrate.- Extend the reflux time and monitor by TLC. |

| Difficulty in removing phthalhydrazide | - Phthalhydrazide is sparingly soluble. | - Acidify the reaction mixture with HCl to protonate the amine and dissolve the byproduct before filtration.[4] |

| Formation of side products | - Over-alkylation of the nucleophile (if it has multiple reactive sites) | - Use a protecting group strategy for other reactive sites on the nucleophile. |

Conclusion

2-(7-Bromoheptyl)isoindoline-1,3-dione is a highly effective and versatile alkylating agent for the introduction of a seven-carbon primary amine synthon. Its utility in the Gabriel synthesis and its increasing importance in the construction of complex molecules like PROTACs highlight its significance in modern organic and medicinal chemistry. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this valuable reagent in their synthetic endeavors.

References

-

Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides - Benchchem. 8

-

Reaction of Phthalimide: Deprotection and Amino Groups - ChemicalBook. 17

-

Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines - Benchchem. 18

-

2-(7-bromoheptyl)isoindole-1,3-dione | CAS#:52824-42-7 | Chemsrc. 19

-

Deprotection of phthalimide group leading to quinoxalinylmethanamine... - ResearchGate. 20

-

8.1 Introduction 8.2 lmides and Amides. 21

-

SAFETY DATA SHEET - Fisher Scientific. 14

-

Gabriel Synthesis. 22

-

side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones - Benchchem. 5

-

Gabriel synthesis - Wikipedia. 6

-

(PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. 23

-

Gabriel Synthesis | Thermo Fisher Scientific - RU. 9

-

SAFETY DATA SHEET - Spectrum Chemical. 15

-

Gabriel Synthesis - Organic Chemistry Tutor. 7

-

52824-42-7|2-(7-Bromoheptyl)isoindoline-1,3-dione|BLD Pharm. 24

-

Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. 25

-

Current strategies for the design of PROTAC linkers: a critical review - PMC. 1

-

One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed. 26

-

The Strategic Application of 2-(4-Azidobutyl)isoindoline-1,3-dione in Modern Medicinal Chemistry - Benchchem. 2

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. 10

-

2-(oxiran-2-ylmethyl)isoindoline-1,3-dione - Apollo Scientific. 16

-

PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm. 3

-

The chemistry of isoindole natural products - Beilstein Journals. 12

-

2-(2-Bromoethyl)isoindoline-1,3-dione - PMC - NIH. 27

-

WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents. 28

-

(PDF) Novel approaches for the rational design of PROTAC linkers - ResearchGate. 11

-

Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. 29

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES - Neliti. 13

-

Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. 30

-

nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3. 31

-

Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PubMed. 32

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 13. media.neliti.com [media.neliti.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. 2-(7-bromoheptyl)isoindole-1,3-dione | CAS#:52824-42-7 | Chemsrc [chemsrc.com]

- 20. researchgate.net [researchgate.net]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 23. researchgate.net [researchgate.net]

- 24. 52824-42-7|2-(7-Bromoheptyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 25. acgpubs.org [acgpubs.org]

- 26. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 2-(2-Bromoethyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 28. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 29. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 30. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles [mdpi.com]

- 31. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 32. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

applications of 2-(7-Bromoheptyl)isoindoline-1,3-dione in medicinal chemistry

Application Note: 2-(7-Bromoheptyl)isoindoline-1,3-dione in Medicinal Chemistry

Abstract

2-(7-Bromoheptyl)isoindoline-1,3-dione (CAS: 52824-42-7), also known as

Introduction: The "Masked" Linker Strategy

In rational drug design, the distance and flexibility between two functional motifs often dictate biological efficacy. 2-(7-Bromoheptyl)isoindoline-1,3-dione provides a robust solution for introducing a linear heptyl (

-

The Phthalimide Terminus: Acts as a robust protecting group for a primary amine. It is stable to acidic, oxidative, and mild basic conditions, allowing diverse chemistry to occur at the other end of the chain.

-

The Alkyl Spacer: A 7-carbon chain provides significant lipophilicity and a specific spatial separation (

Å) often required to span enzyme gorges or enable ternary complex formation. -

The Bromide Terminus: A primary alkyl halide susceptible to clean

substitution by nucleophiles (phenols, amines, thiols) present on drug scaffolds.

Key Applications

PROTAC Linker Design

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase (e.g., Cereblon or VHL) to a target protein (POI), inducing its degradation.[1][2][3] The linker length is a critical parameter affecting the "cooperativity" of the ternary complex.

-

Application: Researchers use this compound to synthesize PROTACs requiring a medium-length hydrophobic linker. The bromide is coupled to the E3 ligase ligand (e.g., a Thalidomide derivative for Cereblon), and the phthalimide is subsequently deprotected to reveal an amine for attachment to the POI warhead.

-

Advantage: Unlike PEG linkers, the heptyl chain is rigid and lipophilic, which can improve cell permeability and constrain the conformation of the ternary complex.

Bivalent Ligands (Neuroscience)

Many GPCRs and enzymes (like Acetylcholinesterase) possess two distinct binding sites separated by a gorge or tunnel.

-

Mechanism: In AChE inhibitors, the "catalytic active site" (CAS) and "peripheral anionic site" (PAS) are separated by approximately 14 Å.

-

Utility: The

chain of 2-(7-Bromoheptyl)isoindoline-1,3-dione is ideal for bridging these sites. The phthalimide group itself can bind to the PAS (via

HDAC Inhibitor Synthesis

Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) typically feature a "Cap group," a "Linker," and a "Zinc-binding group" (ZBG).

-

Utility: This compound acts as the precursor for the Linker-Cap segment. Following coupling to the Cap, the phthalimide is removed, and the resulting amine is converted into a hydroxamic acid ZBG (or coupled to one).

Experimental Protocols

Protocol A: Synthesis of 2-(7-Bromoheptyl)isoindoline-1,3-dione

Use this protocol if the reagent is not purchased commercially.

Reagents:

-

Potassium Phthalimide (1.0 equiv)

-

1,7-Dibromoheptane (3.0 equiv) — Excess is crucial to prevent dimerization.

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve 1,7-dibromoheptane (30 mmol) in anhydrous DMF (50 mL) in a round-bottom flask.

-

Addition: Add Potassium Phthalimide (10 mmol) portion-wise over 15 minutes at room temperature.

-

Reaction: Heat the mixture to 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Work-up:

-

Cool to room temperature.

-

Pour into ice-water (200 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

) and brine (

-

-

Purification: Dry over

, concentrate, and purify via silica gel column chromatography (0-10% EtOAc in Hexane). The excess dibromide elutes first.-

Yield Expectation: 70–85%

-

Appearance: White crystalline solid.[4]

-

Protocol B: Coupling to a Nucleophile (Ligand Attachment)

This protocol describes attaching the linker to a phenolic drug scaffold (Warhead).

Reagents:

-

Phenolic Ligand (1.0 equiv)

-

2-(7-Bromoheptyl)isoindoline-1,3-dione (1.2 equiv)

-

Base:

(2.0 equiv) or -

Solvent: Acetone or Acetonitrile (

)

Step-by-Step:

-

Activation: Suspend the Phenolic Ligand and Base in the solvent. Stir at RT for 30 mins to generate the phenoxide.

-

Coupling: Add 2-(7-Bromoheptyl)isoindoline-1,3-dione.

-

Reflux: Heat to reflux (approx. 60°C for Acetone, 80°C for

) for 8–16 hours. -

Validation: Monitor disappearance of the phenol by LC-MS.

-

Isolation: Filter off the inorganic salts. Concentrate the filtrate. Purify via flash chromatography.

-

Result: Phthalimide-protected Ligand-Linker construct.[5]

-

Protocol C: Deprotection (Ing-Manske Procedure)

Releases the primary amine for the final conjugation step.

Reagents:

-

Phthalimide-Linker-Ligand (from Protocol B)

-

Hydrazine Hydrate (

) (2.0 – 5.0 equiv) -

Solvent: Ethanol (EtOH)[6]

Step-by-Step:

-

Reaction: Dissolve the intermediate in EtOH. Add Hydrazine Hydrate.

-

Heat: Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Work-up:

-

Product: The resulting Amino-Heptyl-Ligand is now ready for coupling to the second pharmacophore (e.g., E3 Ligase ligand) via standard amide coupling (EDC/HOBt or HATU).

Data Summary & Reaction Parameters

| Parameter | Protocol A (Synthesis) | Protocol B (Coupling) | Protocol C (Deprotection) |

| Primary Reactants | K-Phthalimide + 1,7-Dibromoheptane | Phenol/Amine + Bromide Linker | Phthalimide-Intermediate + Hydrazine |

| Solvent System | DMF (Polar Aprotic) | Acetone, MeCN, or DMF | Ethanol (Protic) |

| Base/Catalyst | None (Reagent is basic) | None | |

| Temperature | 60°C | Reflux (60–80°C) | Reflux (78°C) |

| Typical Yield | 75% | 60–90% (Substrate dependent) | 85–95% |

| Critical Note | Use excess dibromide to avoid dimer. | Add KI (cat.) to accelerate sluggish reactions. | Ensure ventilation (Hydrazine is toxic). |

Visualizing the Workflow

Figure 1: PROTAC Assembly Workflow

This diagram illustrates the convergent synthesis of a PROTAC using the 7-bromoheptyl linker.

Caption: Convergent synthesis strategy utilizing 2-(7-Bromoheptyl)isoindoline-1,3-dione to assemble a PROTAC. The phthalimide acts as a temporary mask, allowing the alkyl chain to be attached to the Warhead first, followed by amine liberation and attachment to the E3 Ligase ligand.

Figure 2: Bivalent Ligand Logic

Mechanistic rationale for using a C7 linker in enzyme inhibition.

Caption: Structural rationale for using the C7-linker. The heptyl chain provides the optimal length to bridge the catalytic and peripheral sites of AChE, significantly enhancing binding affinity and selectivity.

References

-

Vertex AI Search. (2025). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

National Institutes of Health (NIH). (2005). A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect... PubMed. [Link]

-

Frontiers in Chemistry. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

-

Organic Chemistry Portal. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. [Link]

-

Chemical Methodologies. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives...[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Technical Guide: 2-(7-Bromoheptyl)isoindoline-1,3-dione as a Linker for PROTAC Development

Executive Summary

2-(7-Bromoheptyl)isoindoline-1,3-dione (CAS: 52824-42-7), often referred to as N-(7-bromoheptyl)phthalimide, is a high-value heterobifunctional linker precursor used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This molecule serves a dual strategic function:

-

Structural Spacer: It provides a hydrophobic C7 alkyl chain (heptyl), offering a precise spatial separation (~10-12 Å) between the E3 ligase ligand and the Target Protein (POI) ligand.

-

Synthetic Handle: It acts as a "masked" primary amine via the phthalimide group (Gabriel Synthesis motif), allowing for orthogonal chemical assembly. The terminal bromide enables immediate nucleophilic substitution, while the phthalimide remains inert until specific deprotection conditions are applied.

This guide details the physicochemical properties, strategic application, and validated experimental protocols for utilizing this linker in PROTAC discovery.

Technical Profile & Properties

| Property | Specification |

| Chemical Name | 2-(7-Bromoheptyl)isoindoline-1,3-dione |

| Common Name | N-(7-Bromoheptyl)phthalimide |

| CAS Number | 52824-42-7 |

| Molecular Formula | C₁₅H₁₈BrNO₂ |

| Molecular Weight | 324.21 g/mol |

| Linker Type | Alkyl (Hydrophobic) |

| Chain Length | 7 Carbons (Heptyl) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform.[1] Insoluble in water. |

| Stability | Stable under standard conditions. Moisture sensitive (bromide hydrolysis risk over long term). |

| Handling | Irritant. Alkylating agent. Handle in fume hood. |

Strategic Application in Linkerology

The "Goldilocks" Zone of Linker Length

In PROTAC design, linker length dictates the formation of a productive Ternary Complex (E3-PROTAC-POI).

-

Too Short: Steric clashes prevent simultaneous binding of both proteins.[2]

-

Too Long: High entropic penalty reduces the probability of protein-protein interaction (PPI).

-

C7 Alkyl Utility: The heptyl chain of this molecule falls into the "short-to-medium" range. It is ideal for E3-POI pairs that require close proximity for ubiquitin transfer or where the binding pockets are relatively shallow.

Hydrophobicity vs. Permeability

Unlike Polyethylene Glycol (PEG) linkers, which are hydrophilic, this alkyl linker is lipophilic.

-

Advantage: Increases cell permeability (logP) for PROTACs derived from highly polar ligands (e.g., VHL ligands).

-

Consideration: May decrease aqueous solubility; often requires formulation optimization.

Synthetic Logic: The Gabriel Pathway

This molecule enables a Sequential Assembly Strategy . The phthalimide group prevents "double alkylation" or polymerization, a common side reaction when using simple diamines.

Figure 1: Sequential assembly workflow using 2-(7-Bromoheptyl)isoindoline-1,3-dione. The phthalimide acts as a temporary protecting group.

Experimental Protocols

Protocol A: Nucleophilic Substitution (Ligand Attachment)

Objective: To attach the linker to the first ligand (Ligand A) via an SN2 reaction. Pre-requisite: Ligand A must possess a nucleophilic handle (Phenol, Amine, or Thiol).

Materials:

-

Ligand A (1.0 equiv)[3]

-

2-(7-Bromoheptyl)isoindoline-1,3-dione (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃) for phenols; DIPEA or Cs₂CO₃ for amines.

-

Solvent: Anhydrous DMF or Acetonitrile.

Procedure:

-

Dissolution: Dissolve Ligand A (e.g., 1.0 mmol) in anhydrous DMF (5–10 mL) under an inert atmosphere (N₂ or Ar).

-

Activation: Add K₂CO₃ (2.0–3.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the nucleophile.

-

Addition: Add 2-(7-Bromoheptyl)isoindoline-1,3-dione (1.2 equiv) dissolved in a minimal amount of DMF dropwise.

-

Reaction: Stir at 60–80°C. Monitor via LC-MS or TLC.

-

Note: Alkyl bromides are less reactive than iodides; mild heating is often required.

-

-

Workup: Once complete (typically 4–12 hours), dilute with EtOAc, wash with water and brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Phthalimide Deprotection (The Ing-Manske Procedure)

Objective: To remove the phthalimide group and reveal the primary amine.

Materials:

-

Phthalimide-protected Intermediate (from Protocol A).

-

Hydrazine Hydrate (N₂H₄[4]·H₂O) OR Methylamine (40% in water/methanol).

-

Solvent: Ethanol (EtOH) or Methanol (MeOH).

Procedure:

-

Setup: Dissolve the intermediate (1.0 mmol) in EtOH (10 mL).

-

Reagent Addition: Add Hydrazine Hydrate (5.0 – 10.0 equiv).

-

Safety: Hydrazine is toxic and potentially carcinogenic. Handle with extreme care.

-

Alternative: For base-sensitive substrates, use Methylamine (excess) at RT.

-

-

Reaction: Reflux (80°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup:

-

Cool the mixture to RT.

-

Filter off the white precipitate.

-

Concentrate the filtrate.

-

Crucial Step: Redissolve the residue in DCM and wash with basic water (pH > 10) to ensure the amine is in the free base form, or proceed directly if the byproduct is minimal.

-

-

Validation: Confirm the appearance of the free amine mass [M+H]+ by LC-MS.

Protocol C: Final Conjugation (Amide Coupling)

Objective: To couple the free amine linker to Ligand B (Target Ligand or E3 Ligand).

Materials:

-

Amine-Linker-Ligand A (from Protocol B).

-

Ligand B-COOH (Carboxylic acid derivative).

-

Coupling Agents: HATU or COMU.[3]

-

Base: DIPEA (Diisopropylethylamine).[5]

-

Solvent: Anhydrous DMF.[3]

Procedure:

-

Activation: Dissolve Ligand B-COOH (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

-

Coupling: Add the Amine-Linker-Ligand A (1.0 equiv).

-

Reaction: Stir at RT for 1–2 hours.

-

Purification: Direct purification via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final PROTACs to ensure high purity (>95%) for biological assays.

Mechanism of Action: Ternary Complex Formation[3]

The efficacy of the final PROTAC depends on the linker's ability to facilitate a stable ternary complex.[2][3]

Figure 2: Ternary complex formation. The C7 alkyl linker (derived from the title molecule) constrains the E3 ligase and POI at a specific distance, facilitating ubiquitin transfer.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Bromide hydrolysis or poor nucleophilicity. | Ensure anhydrous DMF. Add catalytic KI (Finkelstein condition) to convert Bromide to Iodide in situ. |

| Incomplete Deprotection | Phthalimide is stable. | Increase temperature to reflux. Switch from Hydrazine to Methylamine (40% aq) if substrate degrades. |

| Poor Solubility | C7 Alkyl chain is hydrophobic. | Use DMSO/t-Butanol mixtures for biological assays. Consider switching to a PEG-based linker if solubility is limiting. |

| Side Reactions | Ester hydrolysis during deprotection. | If Ligand A contains esters, avoid Hydrazine. Use mild deprotection or switch to a Boc-protected amino-alkyl-bromide. |

References

-

Impact of Linker Length on PROTAC Efficiency: Cyrus, K., et al. (2011).[6] "Impact of linker length on the activity of PROTACs." Molecular BioSystems. [Link]

-

Gabriel Synthesis Methodology: Gibson, M.S., & Bradshaw, R.W. (1968).[7] "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition. [Link]

-

PROTAC Linker Design Review: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link]

-

Chemical Properties & CAS Verification: PubChem Database. "2-(7-Bromoheptyl)isoindole-1,3-dione." [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

Application Note & Protocol: Phthalimide Deprotection of 2-(7-Bromoheptyl)isoindoline-1,3-dione

Introduction: The Strategic Role of the Phthalimide Group in Amine Synthesis

In the landscape of organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving complex molecular architectures. The phthalimide group serves as a robust and highly effective protecting group for primary amines, forming the cornerstone of the Gabriel Synthesis.[1][2] This classical yet continually relevant method transforms primary alkyl halides into primary amines with exceptional control, preventing the common issue of over-alkylation that plagues direct alkylation of ammonia or amines.[1][3][4] The substrate, 2-(7-Bromoheptyl)isoindoline-1,3-dione, is a quintessential intermediate derived from this strategy, poised for the final deprotection step to unveil the desired 7-bromoheptan-1-amine.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the protocols for efficiently cleaving the phthalimide group from 2-(7-Bromoheptyl)isoindoline-1,3-dione. We will delve into the mechanistic rationale behind the most effective methods, present detailed, step-by-step protocols, and offer field-proven insights to ensure a successful and safe reaction.

Comparative Analysis of Deprotection Methodologies

The choice of deprotection method is critical and depends on the substrate's stability and the desired reaction conditions. While several methods exist, they vary significantly in terms of mildness, efficiency, and compatibility with other functional groups. The Ing-Manske procedure, utilizing hydrazine, is broadly favored for its mild, neutral conditions and high yields.[5][6]

| Method | Reagents & Solvents | Typical Temperature | Reaction Time | Key Considerations & Rationale |

| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol or Methanol | Reflux (approx. 65-80°C) | 1-4 hours | Highly Recommended. Mild, neutral conditions. The reaction is driven by the formation of the highly stable, cyclic phthalhydrazide byproduct.[4][7] Generally provides clean reactions and high yields. |

| Acidic Hydrolysis | Concentrated HCl or H₂SO₄, Water/Acetic Acid | Reflux (High Temp) | Several hours to days | Harsh. Not recommended for substrates with acid-sensitive functional groups. Often results in lower yields and requires prolonged heating.[2][5] |

| Basic Hydrolysis | Concentrated NaOH or KOH, Water/Alcohol | Reflux (High Temp) | Several hours | Harsh. Risk of side reactions, especially with base-labile groups. Can be incomplete, stopping at the phthalamic acid intermediate.[5] |

| Alternative Methods | e.g., Sodium borohydride/IPA;[6] Ethylenediamine/Isopropanol[8] | Varies (often milder) | Varies | Useful for substrates sensitive to hydrazine. Reductive methods offer a very mild alternative but may require specific setups.[5][6] |

Recommended Protocol: Hydrazinolysis (The Ing-Manske Procedure)

This procedure is the most widely applied and reliable method for the deprotection of N-alkylphthalimides due to its efficiency and mild reaction conditions.[6]

Principle and Rationale

The Ing-Manske procedure employs hydrazine (NH₂NH₂) as a potent nucleophile.[4] The reaction proceeds via a two-step nucleophilic acyl substitution. Hydrazine attacks one of the phthalimide carbonyl groups, leading to a ring-opened intermediate. A subsequent intramolecular attack by the terminal nitrogen of the hydrazine moiety on the second carbonyl group results in the formation of the exceptionally stable five-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the equilibrium towards the products and liberating the desired primary amine.[3][7][9]

Caption: Mechanism of Hydrazinolysis.

Safety Precautions: Handling Hydrazine Hydrate

CRITICAL: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens.[10][11][12] All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

PPE: Chemical-resistant gloves (butyl rubber or neoprene), safety goggles, a full-face shield, and a flame-retardant lab coat are mandatory.[11]

-

Handling: Use only in a well-ventilated area.[10] Avoid inhalation of vapors and any contact with skin or eyes. Keep away from heat and ignition sources.[10]

-

Spills: Small spills should be absorbed with an inert material (e.g., sand or vermiculite) and disposed of as hazardous waste. For large spills, evacuate the area immediately.[11]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[13]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Waste Disposal: All hydrazine-containing waste must be collected in a designated, labeled hazardous waste container for disposal by a licensed professional service.[11]

Materials and Equipment

-

Chemicals:

-

2-(7-Bromoheptyl)isoindoline-1,3-dione (Substrate)

-

Hydrazine monohydrate (~64-65% hydrazine) or Hydrazine hydrate (55%)

-

Ethanol (200 proof) or Methanol

-

Hydrochloric Acid (e.g., 2M HCl)

-

Sodium Hydroxide (e.g., 2M NaOH)

-

Dichloromethane (DCM) or Diethyl ether (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Magnetic stir bar

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin-Layer Chromatography (TLC) plate and chamber

-

Step-by-Step Experimental Protocol

Caption: Experimental Workflow for Hydrazinolysis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(7-Bromoheptyl)isoindoline-1,3-dione (1.0 equivalent) in ethanol (approx. 10-15 mL per gram of substrate).

-

Hydrazine Addition: While stirring, add hydrazine monohydrate (2.0 equivalents) to the solution dropwise.[5]

-

Reaction: Heat the mixture to a gentle reflux (approx. 80°C for ethanol). A white precipitate of phthalhydrazide should begin to form.[5] Monitor the reaction's progress by TLC until the starting material spot is completely consumed (typically 2-4 hours).

-

Work-up - Acidification: Cool the reaction mixture to room temperature. Carefully add 2M hydrochloric acid to the stirred mixture until the pH is ~1-2. This step protonates the liberated amine to form the water-soluble ammonium salt and ensures any remaining amine is not lost during filtration.

-

Byproduct Removal: Filter the mixture through a Büchner funnel to remove the insoluble phthalhydrazide precipitate.[5] Wash the precipitate with a small amount of cold ethanol to recover any trapped product. Combine the filtrate and the washings.

-

Work-up - Basification: Transfer the filtrate to a separatory funnel. Slowly add 2M sodium hydroxide solution while cooling the flask in an ice bath, until the aqueous layer is strongly basic (pH > 12). This deprotonates the ammonium salt to liberate the free amine.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or diethyl ether.[5]

-

Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 7-bromoheptan-1-amine. The product can be further purified by distillation if necessary.

Product Characterization

The identity and purity of the final product, 7-bromoheptan-1-amine, should be confirmed using standard analytical techniques:

-

TLC: To monitor reaction completion. A new, more polar spot corresponding to the amine should appear, and the starting material spot should disappear.

-

¹H and ¹³C NMR: To confirm the molecular structure. The characteristic signals of the phthalimide group will be absent, and a broad singlet corresponding to the -NH₂ protons will appear (this signal may be exchanged with D₂O).

-

Mass Spectrometry: To confirm the correct molecular weight of the product.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Insufficient hydrazine. | Continue refluxing and monitor by TLC. Ensure at least 1.5-2 equivalents of hydrazine were added. |

| Low Yield | Product loss during work-up. Incomplete precipitation of byproduct. Incomplete extraction. | Ensure the filtrate is made strongly basic (pH > 12) before extraction. Perform multiple extractions (3-4 times) with the organic solvent. |

| Product is Contaminated with Phthalhydrazide | Phthalhydrazide is slightly soluble in some solvent systems.[2] | Ensure proper acidification before filtration. The amine can often be purified by distillation, leaving the non-volatile byproduct behind. |

Conclusion

The deprotection of 2-(7-Bromoheptyl)isoindoline-1,3-dione is a critical final step in the Gabriel synthesis of 7-bromoheptan-1-amine. The Ing-Manske procedure, utilizing hydrazinolysis, stands out as the most dependable and mild method, consistently providing high yields under neutral conditions. Adherence to the detailed protocol and, most importantly, the stringent safety precautions for handling hydrazine, will ensure a successful, efficient, and safe synthesis. Alternative methods like acidic or basic hydrolysis are generally not recommended due to their harsh nature and potential for side reactions.

References

- BYJU'S. (2019, January 19). What is Gabriel Phthalimide Synthesis Reaction?

- Khan Academy. Gabriel phthalimide synthesis (video).

- Bhadouriya, A. UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis.

- Fisher Scientific. (2025, August 13).

- JoVE. (2025, May 22).

- Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly.

- Wikipedia. Gabriel synthesis.

- BenchChem. Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines.

- The Royal Society of Chemistry.

- Fisher Scientific. (2014, September 29). Hydrazine hydrate, 55% (Hydrazine, 35%)

- Arkema. (2012, January 3).

- C/D/N Isotopes, Inc. Hydrazine Hydrate-d6 (64% w/w hydrazine)

- Unknown. Gabriel Synthesis.

- ResearchGate. (2022, July 19). Deprotection aaa aaa aaa aaa aaa.

- Glen Research. Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs.

- ResearchGate.

- American Chemical Society. (2025, July 4). Chemoselective Cleavage of N-Aryl Phthalimides through a Transamidation Reaction with Solid Sources of Ammonia.

- Organic Chemistry Portal. Phthalimides.

- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.

- PMC. (2019, May 31). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes.

- Thermo Fisher Scientific. Gabriel Synthesis.

- BenchChem. Application Note: A Representative Protocol for the Gabriel Synthesis of Primary Amines Utilizing 4-Fluorophthalimide.

- UM Research Repository. (2019, August 27). Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines.

- ResearchGate. (2014, August 11). Can anyone help me with a Gabriel synthesis for making primary amine?

- University of Michigan. (2003, May 17).

- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.

- ResearchGate. (2026, February 11). (PDF)

- European Patent Office. (2014, January 30). PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS - EP 2877462 B1.

- Glen Research. Deprotection Guide.

- Google Patents. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.

- ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Redalyc.

Sources

- 1. byjus.com [byjus.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. hoochemtec.com [hoochemtec.com]

- 12. fishersci.com [fishersci.com]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

Application Note: Synthesis of C7-Linked Unsymmetrical Diamines via the Reaction of 2-(7-Bromoheptyl)isoindoline-1,3-dione with Primary Amines

Executive Summary

In modern medicinal chemistry and bioconjugation, the construction of heterobifunctional linkers is a critical path for the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) [2]. 2-(7-Bromoheptyl)isoindoline-1,3-dione (commonly known as N-(7-bromoheptyl)phthalimide) serves as a highly versatile C7-spacer. It features an electrophilic alkyl bromide tailored for nucleophilic attack and a phthalimide-protected primary amine that prevents premature cyclization or polymerization.

This application note provides an in-depth, self-validating protocol for the

Mechanistic Principles & Reaction Dynamics

The Alkylation Phase

The reaction between a primary amine and the C7-bromide is a bimolecular nucleophilic substitution (

Causality of Experimental Choices:

-

Stoichiometric Control: To enforce mono-alkylation, the primary amine is introduced in a stoichiometric excess (1.5 to 2.0 equivalents). This statistically favors the collision of the alkyl halide with an unreacted primary amine rather than the newly formed, more sterically hindered secondary amine.

-

Base and Solvent Selection: Potassium carbonate (

) suspended in anhydrous acetonitrile (

The Hydrazinolysis (Deprotection) Phase

The Ing-Manske procedure is the gold standard for unmasking phthalimide-protected amines [1].

Causality of Experimental Choices:

-

The Alpha-Effect: Hydrazine (

) is employed due to the "alpha-effect"—the adjacent unshared electron pairs on the nitrogen atoms repel each other, drastically increasing the molecule's nucleophilicity. Hydrazine rapidly attacks the imide carbonyls, forming a highly stable, cyclic 1,4-phthalazinedione (phthalhydrazide) byproduct. -

Solvent and Workup Thermodynamics: Ethanol is selected as the solvent because it provides the ideal thermal window (reflux at 78°C) to drive the reaction to completion. Crucially, while the target unsymmetrical diamine is soluble in ethanol, the phthalhydrazide byproduct is highly insoluble in cold, slightly acidic environments, allowing for a self-validating purification step via simple filtration [4].

Process Visualizations

Workflow for the synthesis of C7-linked diamines via S_N2 alkylation and hydrazinolysis.

Strategies to mitigate over-alkylation during the S_N2 reaction with primary amines.

Experimental Protocols

Phase 1: Synthesis of the C7-Phthalimide Protected Secondary Amine

This protocol is designed to be self-validating; the heterogeneous nature of the base allows for visual confirmation of the suspension, and TLC monitoring utilizes distinct staining techniques.

Reagents:

-

Primary Amine: 1.5 mmol

-

2-(7-Bromoheptyl)isoindoline-1,3-dione: 1.0 mmol

-

Potassium Carbonate (

, finely powdered, anhydrous): 2.0 mmol -

Anhydrous Acetonitrile (

): 10 mL

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

-

Reagent Charging: Dissolve 1.0 mmol of 2-(7-Bromoheptyl)isoindoline-1,3-dione in 10 mL of anhydrous

. Add 2.0 mmol of finely powdered -

Amine Addition: Add the primary amine (1.5 mmol) dropwise over 5 minutes. Scientific Insight: Slow addition maintains a low instantaneous concentration of the nucleophile, further suppressing the formation of tertiary amines.

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours with vigorous stirring.

-

In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting bromide is strictly UV-active (254 nm), while the newly formed secondary amine will stain positively (brown/purple) with Ninhydrin upon heating.

-

Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the insoluble

and -

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from pure DCM to DCM/MeOH 95:5) to yield the pure protected secondary amine.

Phase 2: Deprotection to Yield the Unsymmetrical Diamine

This phase leverages thermodynamic solubility differences to isolate the product without complex chromatography [5].

Reagents:

-

Phthalimide-Protected Secondary Amine (from Phase 1): 1.0 mmol

-

Hydrazine Monohydrate (

): 3.0 mmol -